molecular formula C17H18N6O2S B10958723 ethyl 9-methyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

ethyl 9-methyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10958723
M. Wt: 370.4 g/mol
InChI Key: ZJPOQHDYANWYCS-UHFFFAOYSA-N
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Description

Ethyl 9-methyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound featuring a unique arrangement of heterocyclic rings. This compound is part of a class of molecules known for their potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit specific enzymes involved in cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-methyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multiple steps, starting with the preparation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. This core is synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions. The final step involves the esterification of the carboxylate group with ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-methyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

Ethyl 9-methyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.

Mechanism of Action

The mechanism of action of ethyl 9-methyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to the selective killing of cancer cells .

Properties

Molecular Formula

C17H18N6O2S

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 12-methyl-4-[2-(3-methylpyrazol-1-yl)ethyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C17H18N6O2S/c1-4-25-17(24)14-11(3)13-15-19-12(6-8-22-7-5-10(2)20-22)21-23(15)9-18-16(13)26-14/h5,7,9H,4,6,8H2,1-3H3

InChI Key

ZJPOQHDYANWYCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)CCN4C=CC(=N4)C)C

Origin of Product

United States

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